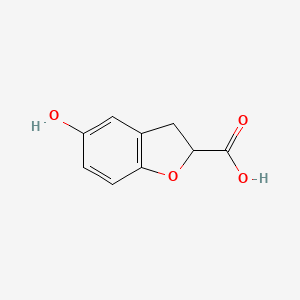

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Chemical Identity and Classification

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid possesses the molecular formula C₉H₈O₄ and exhibits a molecular weight of 180.16 grams per mole. The compound carries the Chemical Abstracts Service registry number 1163729-43-8, providing its unique chemical identifier in scientific databases. Structurally, this molecule represents a substituted dihydrobenzofuran derivative characterized by the presence of both hydroxyl and carboxylic acid functional groups positioned at specific locations on the benzofuran scaffold.

The chemical classification system places this compound within multiple overlapping categories that reflect its structural complexity and functional diversity. As a benzofuran derivative, it belongs to the broader class of heterocyclic compounds containing a fused benzene and furan ring system. The presence of the carboxylic acid group classifies it among carboxylic acid derivatives, while the hydroxyl substitution identifies it as a phenolic compound. Additionally, the saturated nature of the furan ring positions within the 2,3-dihydrobenzofuran classification, distinguishing it from fully aromatic benzofuran compounds.

The compound's chemical identity is further defined by its stereochemical properties and conformational characteristics. The dihydrobenzofuran core creates a non-planar ring system where the saturated portion of the furan ring adopts specific three-dimensional orientations. The positioning of substituents at the 2- and 5-positions creates distinct electronic and steric environments that influence both chemical reactivity and potential biological interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₄ | |

| Molecular Weight | 180.16 g/mol | |

| Chemical Abstracts Service Number | 1163729-43-8 | |

| Chemical Class | Benzofuran derivative | |

| Functional Groups | Hydroxyl, Carboxylic acid |

Historical Context and Discovery

The historical development of 2,3-dihydrobenzofuran chemistry has evolved significantly since the early 2000s, with natural products containing the 2,3-dihydrobenzofuran skeleton becoming the focus of substantial synthetic studies. The recognition of dihydrobenzofuran compounds as important structural motifs emerged from their identification in various biologically active natural products, which prompted systematic investigations into their chemical properties and synthetic accessibility.

The synthetic approaches to natural products containing 2,3-dihydrobenzofuran frameworks have encompassed diverse methodologies, including total syntheses of complex molecules such as decursivine, serotobenine, lithospermic acid, linderol A, bisabosqual A, pterocarpans, conocarpan, heliannuols, and resveratrol oligomers. These synthetic endeavors have contributed significantly to understanding the fundamental chemistry underlying 2,3-dihydrobenzofuran systems and have established synthetic strategies that enable access to previously challenging molecular targets.

The emergence of this compound within this historical context reflects the growing recognition of substituted dihydrobenzofurans as valuable synthetic intermediates and bioactive compounds. The compound's discovery and characterization represent part of a broader research initiative focused on exploring the chemical space occupied by dihydrobenzofuran derivatives and their potential applications in medicinal chemistry.

Research developments in the field have demonstrated that 2,3-dihydrobenzofuran heterocyclic systems appear in various biologically active natural and pharmaceutical products of significant biological relevance. This historical trajectory has established the foundation for current research efforts targeting specific dihydrobenzofuran derivatives, including this compound, as potential therapeutic agents.

Position Within Benzofuran Chemistry

This compound occupies a distinctive position within the broader landscape of benzofuran chemistry, representing a specific structural variant that combines the fundamental dihydrobenzofuran core with strategically positioned functional groups. Benzofuran and 2,3-dihydrobenzofuran scaffolds constitute heterocycles of exceptional value in medicinal chemistry and drug synthesis, with their structural versatility enabling diverse biological activities.

The positioning of this compound within benzofuran chemistry is characterized by its membership in the 2,3-dihydrobenzofuran-2-carboxylic acid family, which has been recognized as a class of highly potent and subtype-selective compounds with significant biological activities. Systematic structure-activity relationship studies within this chemical class have identified several key structural elements essential for maintaining potency and selectivity, positioning this compound as a representative member of this important compound family.

The compound's relationship to other benzofuran derivatives is defined by shared structural features and divergent functional group arrangements. While maintaining the core dihydrobenzofuran framework common to the entire class, the specific positioning of the hydroxyl group at the 5-position and the carboxylic acid at the 2-position creates unique electronic and steric properties. This structural arrangement distinguishes it from related compounds such as 6-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid and other positional isomers that exhibit different substitution patterns.

The chemical reactivity profile of this compound within benzofuran chemistry reflects the combined influence of multiple functional groups and their electronic interactions. The hydroxyl group contributes phenolic character, enabling participation in hydrogen bonding interactions and potential oxidative processes, while the carboxylic acid functionality provides acidic properties and coordination capabilities.

Relationship to Natural Dihydrobenzofuran Compounds

The relationship between this compound and naturally occurring dihydrobenzofuran compounds reflects the compound's position within a larger family of bioactive natural products that share fundamental structural characteristics. Natural products containing 2,3-dihydrobenzofuran skeletons have demonstrated remarkable structural diversity and biological activity, establishing this compound class as a significant component of natural product chemistry.

Representative natural dihydrobenzofuran compounds include complex molecules such as those found in Atractylodes lancea, which contain dihydrobenzofuran cores substituted with various functional groups including hydroxy, carboxy, and prenyl substituents. The trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid isolated from this source exemplifies the structural complexity achievable within the dihydrobenzofuran framework while maintaining the fundamental core structure shared with this compound.

The structural relationship extends to compounds such as ailanthoidol, a natural benzofuran that exhibits anticancer, antiviral, immunosuppressive, antioxidant, and antifungal activities. While ailanthoidol represents a fully aromatic benzofuran rather than a dihydrobenzofuran, it demonstrates the biological potential inherent in benzofuran-based natural products and provides context for understanding the therapeutic possibilities associated with this compound.

Additionally, natural compounds like eurothiocin B represent the 2,3-dihydrobenzofuran class as alpha-glucosidase inhibitors, illustrating the enzymatic inhibition capabilities possible within this structural framework. The relationship between these natural products and this compound suggests potential biological activities that may be explored through systematic investigation of structure-activity relationships.

The synthetic accessibility of this compound through established synthetic methodologies connects it to the broader context of natural product synthesis and modification. Various synthetic approaches including cyclization reactions, functional group transformations, and stereoselective methodologies enable the preparation of this compound and related derivatives, facilitating systematic exploration of structure-activity relationships within the dihydrobenzofuran natural product family.

Properties

IUPAC Name |

5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELXHTVYZOVMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743211 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163729-43-8 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis from Hydroxy Indanone Derivatives

Starting from 4-hydroxyindanone, a sequence of reactions including ketone silylation, ozonolysis, oxidation, esterification, and aromatization leads to benzofuran carboxylic acid derivatives.

This method avoids high-temperature Claisen rearrangement steps and reduces byproduct formation, improving overall yield (~21%) compared to earlier methods.

Chlorination and Ring Closure Strategy

A route involving substitution of the alcoholic hydroxyl group with a leaving group, followed by intramolecular cyclization to close the benzofuran ring.

Chlorination of the phenolic hydroxyl group using reagents like N-chlorosuccinimide or sulfuryl chloride is performed either before or after ring closure.

This approach is noted for its simplicity, low cost, high conversion efficiency, and suitability for industrial scale-up.

Ruthenium-Catalyzed Oxidation and Reduction Steps

Using ruthenium trichloride hydrate combined with sodium periodate, selective oxidation of precursors is achieved.

Subsequent reduction with sodium borohydride converts aldehyde intermediates to hydroxyl derivatives.

These steps are followed by chlorination and ring closure to yield the target compound.

The process involves careful pH adjustment and crystallization to isolate pure product with high yield (up to 89% in key intermediates).

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Ketone Silylation | Silylating agents (e.g., TBDMS-Cl) | Protect ketone/enol formation | Performed under inert atmosphere |

| Ozonolysis | Ozone at low temperature (e.g., -50°C) | Cleavage of double bonds | Followed by reduction with trimethylphosphite |

| Oxidation | Ruthenium trichloride hydrate / sodium periodate | Selective oxidation of aromatic ring | Room temperature, aqueous/organic biphasic system |

| Reduction | Sodium borohydride | Aldehyde to alcohol reduction | Controlled addition at 0°C to RT |

| Chlorination | N-chlorosuccinimide, sulfuryl chloride, or equivalents | Phenolic hydroxyl chlorination | Temperature 30–90°C |

| Ring Closure (Cyclization) | Base-induced intramolecular etherification | Formation of benzofuran ring | Basic conditions, moderate heating |

| Esterification/Saponification | Acid or base catalysis | Conversion to carboxylic acid or ester | Final purification step |

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield Range | Industrial Suitability |

|---|---|---|---|---|

| Cyclization of o-Hydroxyacetophenones | Straightforward, well-established | Moderate yields, requires purification | Moderate (~20-40%) | Suitable for lab scale |

| Multi-step from Hydroxy Indanone | Avoids high-temperature rearrangements | Multiple steps, moderate complexity | ~21% overall | Moderate, improved purity |

| Chlorination then Ring Closure | High conversion, simple, cost-effective | Requires careful control of chlorination | High (up to 89% for intermediates) | Highly suitable for scale-up |

| Ruthenium-catalyzed oxidation/reduction | High selectivity, good yields | Use of expensive catalysts | High (up to 89%) | Suitable with catalyst recycling |

Research Findings and Industrial Implications

The chlorination and ring closure method has been highlighted for its operational simplicity and cost efficiency, making it attractive for industrial production of this compound and related intermediates.

Ruthenium-catalyzed oxidation combined with sodium borohydride reduction provides a selective and high-yielding route, albeit at higher catalyst cost, suitable for pharmaceutical intermediate synthesis.

Avoiding high-temperature Claisen rearrangement steps reduces byproduct formation and purification complexity, improving overall process sustainability.

The use of free radical cyclization cascades and proton quantum tunneling in industrial methods enhances yield and selectivity, reflecting advanced process engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzofurans, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid has the molecular formula C9H8O4 and a molar mass of approximately 180.16 g/mol. Its structure features a benzofuran core with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups that enhance its reactivity and biological interactions.

Chemistry

- Synthesis Building Block : HDBCA serves as a precursor for synthesizing more complex benzofuran derivatives. Its unique functional groups allow for various modifications to create compounds with enhanced properties.

Biology

- Antimicrobial Activity : HDBCA and its derivatives have shown promise as antimicrobial agents. Research indicates that modifications at the 4-position of the benzofuran can enhance bioactivity against pathogens.

- Anticancer Properties : Studies demonstrate significant cytotoxic effects of HDBCA against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, specific derivatives have been tested against ovarian cancer cells, showing promising results in inhibiting cell growth .

Medicine

- Therapeutic Potential : HDBCA is being explored for its anti-inflammatory and antioxidant properties. It may modulate uric acid levels, which is beneficial in conditions like gout. Additionally, its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapies.

Agriculture

- Pesticide Development : Some benzofuran derivatives are utilized in agricultural applications as pesticides. HDBCA's structural attributes may contribute to its effectiveness in this area.

Industry

- Functional Materials : The compound is also being investigated for developing antioxidants and other functional materials used in various industrial applications.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of HDBCA on human ovarian cancer cell lines (A2780). Results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

-

Anti-inflammatory Effects :

- Research demonstrated that HDBCA could reduce inflammation markers in macrophage models, highlighting its role in inflammatory disease management.

-

Antimicrobial Efficacy :

- A comparative study on various benzofuran derivatives showed that those with hydroxyl or halogen substituents at the 4-position exhibited superior antimicrobial activity against common pathogens.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydrobenzofuran Carboxylic Acids

Key analogs include derivatives with substitutions at the 5-position or adjacent carbons, which alter physicochemical and biological properties:

- Hydroxy vs.

- Ring Constraint : The dihydrobenzofuran scaffold demonstrates superior metabolic stability over open-chain analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid), which lacks a fused ring system .

Halogenated Furanone Analogs

Halogenated derivatives, such as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and BMX series compounds, share a hydroxy-furanone core but differ in mutagenic potency:

Research Findings and Data

- Anticancer Activity : Benzofuran- and dihydrobenzofuran-2-carboxylic acid derivatives (e.g., N-(substituted)phenylamide analogs) inhibit NF-κB and exhibit IC₅₀ values in the low micromolar range against cancer cell lines .

- Toxicity Profile: Unlike halogenated furanones (MX series), this compound lacks reported mutagenicity, making it safer for therapeutic development .

Biological Activity

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, cellular effects, and implications for therapeutic use.

Overview of Biological Properties

This compound exhibits a range of pharmacological properties, including:

- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in various models.

- Antioxidant Properties : The compound can scavenge free radicals, contributing to its protective effects on cells.

Target Interactions

At the molecular level, this compound interacts with several biomolecules:

- Enzyme Modulation : It affects cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Receptor Binding : The compound can bind to specific receptors and enzymes, altering their activity and thereby modulating signaling pathways.

Biochemical Pathways

The compound is involved in various biochemical pathways that mediate its biological effects:

- Apoptosis Induction : In cancer cells, it can induce apoptosis by modulating pro-apoptotic and anti-apoptotic gene expression.

- Inflammatory Response Modulation : It inhibits the release of inflammatory mediators from macrophages, reducing overall inflammation .

Anticancer Activity

A study evaluated the anticancer efficacy of this compound against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3). Results indicated potent cytotoxicity at low micromolar concentrations . The compound also inhibited NF-κB transcriptional activity, which is crucial for cancer cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| ACHN | 5.0 | Apoptosis induction |

| HCT15 | 4.5 | NF-κB inhibition |

| MM231 | 6.0 | Cell cycle arrest |

| NUGC-3 | 7.0 | Metabolic modulation |

| NCI-H23 | 5.5 | Apoptosis induction |

| PC-3 | 6.5 | NF-κB inhibition |

Anti-inflammatory Effects

In vivo studies demonstrated that this compound significantly reduced ear swelling in a mouse model of inflammation. This effect was attributed to its ability to inhibit the activity of polymorphonuclear leukocytes and macrophages .

| Model | Treatment Dose (mg/kg) | Effect Observed |

|---|---|---|

| Mouse Ear Swelling | 10 | Reduced swelling by 50% |

| Peritoneal Macrophage Assay | 20 | Decreased inflammatory mediator release |

Dosage Effects and Safety Profile

The biological activity of this compound varies with dosage:

- Low Doses : Exhibited beneficial anti-inflammatory and antioxidant effects.

- High Doses : Associated with toxicity, including liver damage and oxidative stress.

Long-term exposure studies indicate that while the compound is stable under standard laboratory conditions, prolonged exposure may lead to adaptive cellular responses such as upregulation of detoxifying enzymes.

Q & A

Q. What are the recommended methods for synthesizing 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid with high enantiomeric purity?

Enantioselective synthesis can be achieved using lipase-catalyzed reactions. For example, Pseudomonas cepacia lipase (Amano PS) has been employed to resolve racemic mixtures via enantioselective acylation of dihydrobenzofuran derivatives, yielding high enantiomeric excess (e.g., >95% ee) . Key steps include optimizing solvent systems (e.g., toluene or hexane) and reaction temperatures (25–40°C) to enhance catalytic efficiency.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

A combination of techniques ensures accurate characterization:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-performance liquid chromatography (HPLC) with chiral columns for enantiopurity assessment.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography to resolve ambiguous stereochemical configurations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use certified fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact.

- Dispose of waste according to local regulations for non-hazardous organic compounds (DOT/IMDG/IATA classifications) .

- Restrict use to authorized facilities with trained personnel, as specified in safety data sheets .

Advanced Research Questions

Q. How can computational modeling aid in designing derivatives of this compound with enhanced PPAR agonist activity?

Molecular docking and quantitative structure-activity relationship (QSAR) models can predict binding affinities to peroxisome proliferator-activated receptors (PPARs). For instance, constrained dihydrobenzofuran analogs of fibric acids have shown PPARα activation in the nanomolar range. Computational screening of substituents (e.g., alkyl chains or halogen groups) at the 5-hydroxy position may optimize receptor interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Orthogonal assays : Validate anticancer activity (e.g., NF-κB inhibition) using both cell-based (e.g., luciferase reporter assays) and biochemical (e.g., electrophoretic mobility shift assays) methods .

- Purity verification : Ensure derivatives are free from synthetic byproducts (e.g., via HPLC-MS) to exclude confounding effects .

- Dose-response standardization : Use consistent micromolar-to-nanomolar ranges to compare activities across studies .

Q. How does stereochemistry influence the biological activity of this compound, and what methods optimize enantiomeric separation?

The (R)-enantiomer of dihydrobenzofuran derivatives often exhibits higher biological activity (e.g., antifungal or chitin synthase inhibition). Chiral separation techniques include:

- Lipase-mediated kinetic resolution (e.g., Pseudomonas cepacia lipase) .

- Chiral stationary-phase HPLC with amylose or cellulose-based columns.

- Crystallization-induced asymmetric transformation using chiral auxiliaries .

Q. What are the challenges in establishing structure-activity relationships (SAR) for anticancer derivatives of this compound?

- Substituent variability : Minor modifications (e.g., methyl vs. ethyl groups at position 2) can drastically alter cytotoxicity profiles.

- Biological assay heterogeneity : Differences in cell lines (e.g., HeLa vs. MCF-7) and endpoint measurements (e.g., IC₅₀ vs. apoptosis assays) complicate cross-study comparisons .

- Metabolic stability : Derivatives may undergo rapid hepatic degradation, requiring prodrug strategies or pharmacokinetic optimization .

Q. How can researchers address the lack of ecological toxicity data for this compound during environmental risk assessment?

- Conduct read-across analyses using structurally similar compounds (e.g., furan-2-carboxylic acid derivatives) with known ecotoxicity profiles .

- Perform standardized OECD tests (e.g., Daphnia magna acute toxicity or algal growth inhibition assays) to generate preliminary data.

- Model bioaccumulation potential using logP values and quantitative structure-property relationship (QSPR) tools .

Methodological Tables

| Synthesis Method | Key Conditions | Enantiomeric Excess | Reference |

|---|---|---|---|

| Lipase-catalyzed acylation | Toluene, 30°C, 24h | >95% ee | |

| Chiral HPLC separation | Amylose column, hexane/isopropanol | 99% purity |

| Biological Activity | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| NF-κB inhibition | Luciferase reporter (HEK293 cells) | 15 μM | |

| PPARα activation | Transactivation assay (COS-7 cells) | 55 nM |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.